molecular formula C13H12N2O2S B5545406 4-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZAMIDE

4-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZAMIDE

Cat. No.: B5545406
M. Wt: 260.31 g/mol
InChI Key: MFAVEMJVYSWCBQ-UHFFFAOYSA-N
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Description

4-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZAMIDE is a compound that features a thiophene ring attached to an acetamido group, which is further connected to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZAMIDE typically involves the reaction of thiophene-2-carboxylic acid with acetic anhydride to form thiophene-2-acetyl chloride. This intermediate is then reacted with 4-aminobenzamide under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and benzamide moiety can interact with the active sites of enzymes, potentially inhibiting their activity. This compound may also modulate signaling pathways by binding to receptors and altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZAMIDE is unique due to its combination of the thiophene ring, acetamido group, and benzamide moiety. This unique structure allows it to interact with a variety of molecular targets and exhibit diverse biological activities .

Properties

IUPAC Name

4-[(2-thiophen-2-ylacetyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c14-13(17)9-3-5-10(6-4-9)15-12(16)8-11-2-1-7-18-11/h1-7H,8H2,(H2,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAVEMJVYSWCBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643512
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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